molecular formula C10H10N4O2 B2873145 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid CAS No. 1091575-78-8

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid

Cat. No.: B2873145
CAS No.: 1091575-78-8
M. Wt: 218.216
InChI Key: JNCTUHKZWHZJPG-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a carboxylic acid group attached to a triazole ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid are largely attributed to its triazole core. Triazole compounds are known to interact with a variety of enzymes and receptors, thus showing versatile biological activities

Cellular Effects

Triazole compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These effects suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits good thermal stability , suggesting that it may remain stable over time in laboratory settings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the triazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated triazoles.

Scientific Research Applications

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other triazole derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

5-amino-1-(3-methylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-3-2-4-7(5-6)14-9(11)8(10(15)16)12-13-14/h2-5H,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCTUHKZWHZJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091575-78-8
Record name 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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